[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene
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Overview
Description
[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene is a chemical compound characterized by its unique structure, which includes an ethenyloxy group attached to a hept-4-yn-1-yl chain, further connected to a benzene ring.
Preparation Methods
The synthesis of [(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene typically involves several steps, starting with the preparation of the hept-4-yn-1-yl chain and the subsequent attachment of the ethenyloxy group. The final step involves the coupling of this chain to a benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and high yield.
Chemical Reactions Analysis
[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene involves its interaction with specific molecular targets and pathways. The ethenyloxy group and the hept-4-yn-1-yl chain play a role in its reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound valuable for research and development .
Comparison with Similar Compounds
[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene can be compared with similar compounds such as:
[(6R)-6-(Methoxy)hept-4-yn-1-yl]benzene: This compound has a methoxy group instead of an ethenyloxy group, which can affect its reactivity and applications.
[(6R)-6-(Ethenyloxy)hex-4-yn-1-yl]benzene: The difference in the length of the carbon chain can influence the compound’s properties and uses.
[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]toluene:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Properties
CAS No. |
825628-13-5 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
[(6R)-6-ethenoxyhept-4-ynyl]benzene |
InChI |
InChI=1S/C15H18O/c1-3-16-14(2)10-6-4-7-11-15-12-8-5-9-13-15/h3,5,8-9,12-14H,1,4,7,11H2,2H3/t14-/m1/s1 |
InChI Key |
YCPIXNYQBCUCLL-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C#CCCCC1=CC=CC=C1)OC=C |
Canonical SMILES |
CC(C#CCCCC1=CC=CC=C1)OC=C |
Origin of Product |
United States |
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